ATM-3507
Overview
Description
ATM-3507 is a potent anti-tropomyosin agent that has shown significant promise in cancer research. It targets the tropomyosin isoform Tpm3.1, which is prevalent in cancer cells, and disrupts the function of actin filaments. This compound has demonstrated cytotoxic activity against various cancer cell lines, making it a valuable tool in the fight against cancer .
Preparation Methods
The synthesis of ATM-3507 involves several steps, including the incorporation of specific functional groups to achieve its potent activity. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions that introduce the necessary functional groups.
Functional group modifications: Specific functional groups are added or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and potency.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.
Chemical Reactions Analysis
ATM-3507 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity or selectivity
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ATM-3507 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the interactions between tropomyosin and actin filaments.
Biology: Researchers use this compound to investigate the role of tropomyosin in cellular processes and its impact on the cytoskeleton.
Medicine: this compound has shown promise as an anti-cancer agent, particularly in targeting cancer cells with high levels of Tpm3.1. .
Industry: While its industrial applications are still being explored, this compound’s potential as a cancer therapeutic makes it a valuable compound for pharmaceutical research and development
Mechanism of Action
ATM-3507 exerts its effects by targeting the tropomyosin isoform Tpm3.1, which is prevalent in cancer cells. It integrates into the 4-helix coiled coil overlap junction of Tpm3.1-containing actin filaments, altering their stability and function. This disruption affects the interactions between actin filaments and other proteins, leading to changes in cellular processes such as cell division and migration .
Comparison with Similar Compounds
ATM-3507 is compared with other anti-tropomyosin compounds, such as TR100. While both compounds target Tpm3.1, this compound has shown higher binding affinity and more favorable drug-like characteristics. This makes this compound a more potent and selective inhibitor of Tpm3.1-containing actin filaments .
Similar compounds include:
TR100: Another anti-tropomyosin compound with similar targets but lower binding affinity compared to this compound.
Vincristine: An anti-microtubule agent that has shown synergistic effects when used in combination with this compound.
This compound’s unique ability to selectively target Tpm3.1 and its favorable drug-like properties make it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHSJQRIWHZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1861449-70-8 | |
Record name | ATM-3507 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATM-3507 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATM-3507 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.